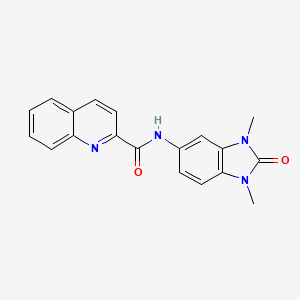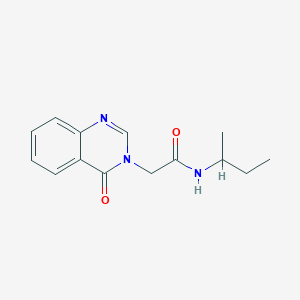![molecular formula C14H20ClN3O3S B4441286 N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
説明
N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in a variety of physiological processes such as attention, arousal, and stress response.
作用機序
DSP-4 is a selective neurotoxin that targets noradrenergic neurons. It is taken up by noradrenergic neurons through the norepinephrine transporter and is then metabolized to form a reactive intermediate that damages the neurons. This results in a selective loss of noradrenergic neurons in the brain.
Biochemical and Physiological Effects:
The selective lesioning of noradrenergic neurons by DSP-4 has been shown to have a variety of biochemical and physiological effects. It has been shown to impair learning and memory, increase anxiety-like behavior, and disrupt stress response. It has also been shown to alter the activity of other neurotransmitter systems such as dopamine and serotonin.
実験室実験の利点と制限
The use of DSP-4 in lab experiments has several advantages. It allows for selective lesioning of noradrenergic neurons, which is not possible with other neurotoxins. This allows for a more precise investigation of the role of noradrenaline in various physiological processes. However, DSP-4 has several limitations. It can only be used in animal models, and the effects of the lesion are not immediate, taking several days to develop. Additionally, the lesion is not complete, and some noradrenergic neurons may survive the treatment.
将来の方向性
There are several future directions for the use of DSP-4 in scientific research. One area of interest is the investigation of the role of noradrenaline in neuropsychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the effects of noradrenaline on aging and age-related cognitive decline. Additionally, the development of new neurotoxins that target other neurotransmitter systems could lead to a better understanding of the role of these systems in various physiological processes.
科学的研究の応用
DSP-4 has been widely used in scientific research to study the noradrenergic system. It is commonly used to selectively lesion noradrenergic neurons in animal models to investigate the role of noradrenaline in various physiological processes. DSP-4 has been used to study the effects of noradrenaline on learning and memory, stress response, and attention. It has also been used to investigate the role of noradrenaline in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-17(2)22(20,21)18-8-6-11(7-9-18)14(19)16-13-5-3-4-12(15)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFYFMRNBZZGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)

![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)

![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)
![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4441296.png)

